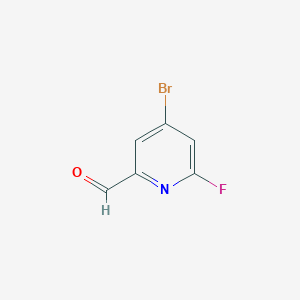
4-Bromo-6-fluoropicolinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-fluoropicolinaldehyde is an organic compound that belongs to the class of halogenated picolinaldehydes It is characterized by the presence of bromine and fluorine atoms attached to a picolinaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-fluoropicolinaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of picolinaldehyde derivatives. For instance, a typical synthetic route might include:
These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 4-Bromo-6-fluoropicolinic acid.
Reduction: 4-Bromo-6-fluoropicolinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-6-fluoropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-fluoropicolinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
4-Bromo-6-fluoropicolinaldehyde can be compared with other halogenated picolinaldehydes such as:
- 4-Chloro-6-fluoropicolinaldehyde
- 4-Bromo-6-chloropicolinaldehyde
- 4-Iodo-6-fluoropicolinaldehyde
These compounds share similar structural features but differ in their halogen substituents. The unique combination of bromine and fluorine in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C6H3BrFNO |
|---|---|
Peso molecular |
204.00 g/mol |
Nombre IUPAC |
4-bromo-6-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C6H3BrFNO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |
Clave InChI |
NRDLPXWQROUDLK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


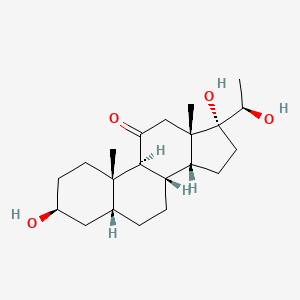
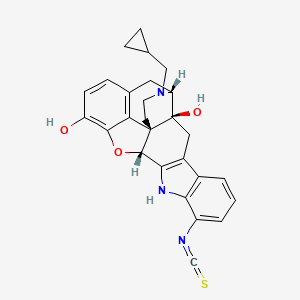
![(5S,8R,9S,10S,13S,14S,16R)-16-hydroxy-1,10,13-trimethyl-5,6,7,8,9,11,12,14,15,16-decahydro-4H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13440172.png)
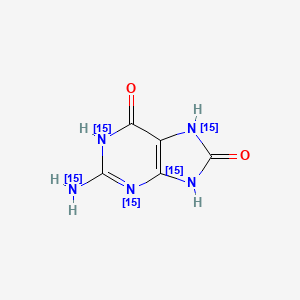

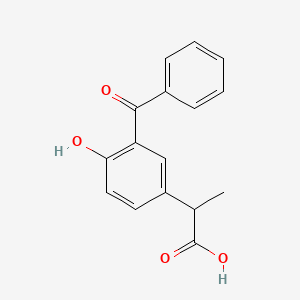
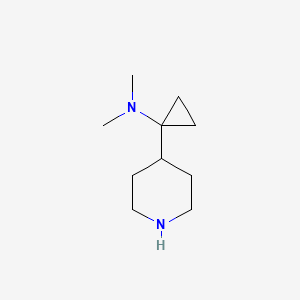

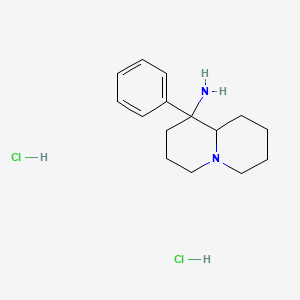
![(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione](/img/structure/B13440216.png)
![(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)
![(2R)-2-[tert-butyl(dimethyl)silyl]oxy-1-(3-chlorophenyl)propan-1-one](/img/structure/B13440237.png)
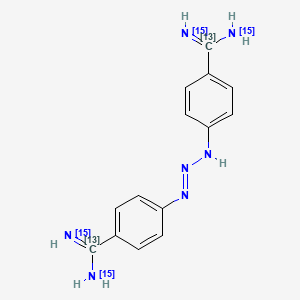
![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
